Nicotinoyl azide
CAS No.: 4013-72-3
Cat. No.: VC0537181
Molecular Formula: C6H4N4O
Molecular Weight: 148.12 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4013-72-3 |
---|---|
Molecular Formula | C6H4N4O |
Molecular Weight | 148.12 g/mol |
IUPAC Name | pyridine-3-carbonyl azide |
Standard InChI | InChI=1S/C6H4N4O/c7-10-9-6(11)5-2-1-3-8-4-5/h1-4H |
Standard InChI Key | ZNSIOEUWGZNHAQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C(=O)N=[N+]=[N-] |
Canonical SMILES | C1=CC(=CN=C1)C(=O)N=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identity and Physical Properties
Nicotinoyl azide, systematically named pyridine-3-carbonyl azide, is characterized by the following properties :
The compound adopts a planar geometry, with intramolecular stabilization occurring between the nitrene nitrogen and carbonyl oxygen in its photodecomposition product, nicotinoyl nitrene .
Synthesis and Industrial Production
Nicotinoyl azide is synthesized through two primary routes:
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Nicotinoyl Chloride Route: Reacting nicotinoyl chloride with sodium azide in polar aprotic solvents (e.g., acetonitrile):
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Nicotinic Acid Derivative Pathway: Nicotinic acid is first converted to the acid chloride using thionyl chloride (SOCl₂), followed by azide substitution .
Industrial-scale production emphasizes safety protocols due to the explosive potential of azides, utilizing continuous-flow reactors to minimize intermediate accumulation .
Reactivity and Mechanism of Action
Photochemical Activation
Upon irradiation at 266 nm, nicotinoyl azide undergoes photolysis to generate a singlet nitrene intermediate, which rapidly reacts with nucleophiles :
This nitrene forms covalent adducts with purine nucleobases (adenosine and guanosine) at the C-8 position, a reaction critical for probing RNA structures .
Key Reaction Pathways
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Cycloaddition: Participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, leveraging "click chemistry" principles .
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Substitution: Acts as an azide donor in Mitsunobu reactions, converting alcohols to alkyl azides with triphenylphosphine and diethyl azodicarboxylate (DEAD) .
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the azide group to a primary amine .
Applications in Organic Synthesis
Mitsunobu Reaction Optimization
Nicotinoyl azide replaces traditional azide sources (e.g., HN₃) in Mitsunobu reactions, offering operational safety and high efficiency :
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Substrate Scope: Converts primary/secondary alcohols to azides in >90% yield.
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Case Study: Synthesis of 1-azidooctane from 1-octanol achieved 94% yield under mild conditions .
Triazole Synthesis via Click Chemistry
The compound facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), producing triazoles with antimicrobial and anticancer activities :
Biological and Medicinal Applications
RNA Structure Probing (LASER Technique)
Light-Activated Structural Examination of RNA (LASER) utilizes nicotinoyl azide to map solvent-accessible purines in RNA :
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Mechanism: Photoactivation generates nitrenes that form C-8 adducts with guanosine/adenosine, detectable via reverse transcription pauses.
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Key Finding: LASER identified ligand-induced RNA structural changes in E. coli riboswitches within milliseconds .
Antimicrobial and Anticancer Derivatives
Azide derivatives exhibit notable bioactivity:
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Antibacterial: A nicotinoyl azide analog showed MIC = 3.90 µg/ml against Acinetobacter baumannii .
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Anticancer: Triazole derivatives demonstrated IC₅₀ = 2.99 µM against Caco-2 colon cancer cells .
Recent Advances and Future Directions
Supramolecular Chemistry
Bis(3-pyridyl)ureas derived from nicotinoyl azide self-assemble into gels and silver(I) coordination polymers, highlighting potential in materials science .
Therapeutic Development
Ongoing studies explore nicotinoyl azide as a precursor for:
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